molecular formula C9H16N2 B097430 1-(Dimethylamino)cyclohexanecarbonitrile CAS No. 16499-30-2

1-(Dimethylamino)cyclohexanecarbonitrile

Cat. No.: B097430
CAS No.: 16499-30-2
M. Wt: 152.24 g/mol
InChI Key: SDHHZJUUIBWPPN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile typically involves the reaction of cyclohexanone with dimethylamine and a cyanide source. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-(Dimethylamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Dimethylamino)cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of bioactive molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules to exert its effects .

Comparison with Similar Compounds

1-(Dimethylamino)cyclohexanecarbonitrile can be compared to other similar compounds, such as:

  • 1-(Ethylamino)cyclohexanecarbonitrile
  • 1-(Cyclohexylamino)cyclohexanecarbonitrile
  • 1-Hydroxyamino-1-cyclohexanecarbonitrile

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .

Properties

IUPAC Name

1-(dimethylamino)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-11(2)9(8-10)6-4-3-5-7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHHZJUUIBWPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167832
Record name Cyclohexanecarbonitrile, 1-(dimethylamino)-
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Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-30-2
Record name 1-(Dimethylamino)cyclohexanecarbonitrile
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Record name 16499-30-2
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Record name Cyclohexanecarbonitrile, 1-(dimethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Dimethylamino)-cyclohexanecarbonitrile
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Record name 1-(DIMETHYLAMINO)CYCLOHEXANECARBONITRILE
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Synthesis routes and methods

Procedure details

Dimethylammonium chloride (81.5 g, 1.0 mole) dissolved in water (150 ml.) was added to cyclohexanone (98.0 g., 1.0 mole), quickly followed by a solution of potassium cyanide (68.0 g, 1.045 mole) in water (150 ml.) added over a period of five minutes. The reaction mixture was stirred for 24 hours during which time a colourless crystalline solid was formed. The solid was filtered off, washed with ice cold water (200 ml.), dissolved in benzene (150 ml.) and rewashed with water (100 ml.). The aqueous layer was extracted with benzene (100 ml.), the benzene solutions then being combined, dried over anhydrous sodium sulphate and evaporated under reduced pressure. The oily residue (144 g.) solidified to give 1-cyanocyclohexyldimethylamine, m.p. 36°.
Name
Dimethylammonium chloride
Quantity
81.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
68 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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